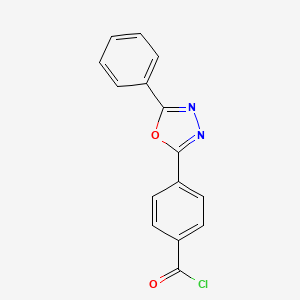
5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid: is an organic compound with the molecular formula C16H24O3S . It belongs to the class of sulfonic acids, which are characterized by the presence of a sulfonic acid group (-SO3H) attached to a hydrocarbon chain. This compound is notable for its unique structure, which includes a hexyl group and a tetrahydronaphthalene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid typically involves the sulfonation of 5-Hexyl-5,6,7,8-tetrahydronaphthalene. The reaction is carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as sulfonating agents. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe)
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Sulfonyl group-containing compounds
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Chemistry: 5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfonic acids with biological macromolecules. Its ability to form stable complexes with proteins and enzymes makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of sulfonic acid-based drugs. Its structural features can be exploited to develop new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its ability to lower surface tension and stabilize emulsions makes it valuable in the formulation of various products, including detergents and cosmetics.
Mecanismo De Acción
The mechanism of action of 5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the hydrophobic hexyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydro-2-naphthoic acid: This compound has a similar tetrahydronaphthalene ring system but lacks the sulfonic acid group.
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: This compound contains a carboxylic acid group instead of a sulfonic acid group.
2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound has a hydroxyl group attached to the tetrahydronaphthalene ring.
Uniqueness: 5-Hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid is unique due to the presence of both a hexyl group and a sulfonic acid group attached to the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
62607-77-6 |
|---|---|
Fórmula molecular |
C16H24O3S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-hexyl-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H24O3S/c1-2-3-4-5-7-13-8-6-9-14-12-15(20(17,18)19)10-11-16(13)14/h10-13H,2-9H2,1H3,(H,17,18,19) |
Clave InChI |
FMRVWZOSJVZKJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCCC2=C1C=CC(=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14517460.png)


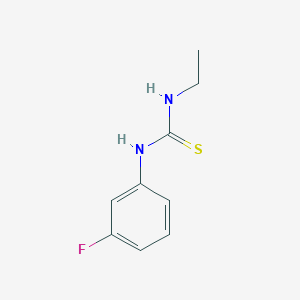

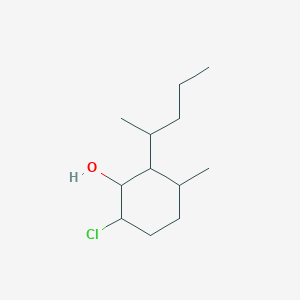
![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)
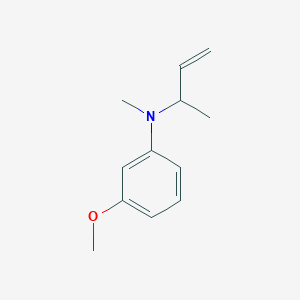
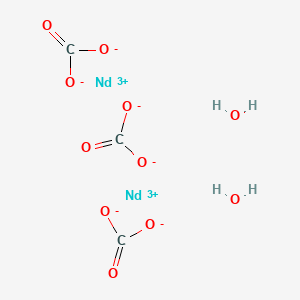
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)


